Cas no 13519-16-9 ((4-Methoxyphenyl)aminocarbonitrile)

(4-Methoxyphenyl)aminocarbonitrile is a versatile organic compound featuring a nitrile group attached to an aniline derivative with a methoxy substituent at the para position. This structure imparts reactivity useful in synthetic chemistry, particularly in the formation of heterocycles and as an intermediate in pharmaceutical and agrochemical applications. The electron-donating methoxy group enhances its stability and influences its electronic properties, making it valuable in nucleophilic substitution and condensation reactions. Its high purity and well-defined molecular structure ensure consistent performance in research and industrial processes. The compound is typically handled under standard laboratory conditions, with appropriate precautions due to the presence of the nitrile functional group.
(4-Methoxyphenyl)aminocarbonitrile structure
13519-16-9 structure
Product Name:(4-Methoxyphenyl)aminocarbonitrile
CAS No:13519-16-9
MF:C8H8N2O
MW:148.16192150116
MDL:MFCD09035203
CID:1237520
PubChem ID:10931588
Update Time:2025-10-15

(4-Methoxyphenyl)aminocarbonitrile Chemical and Physical Properties

Names and Identifiers

    • Cyanamide, (4-methoxyphenyl)-
    • N-(4-methoxyphenyl)cyanamide
    • QQESBGXIUZCUIM-UHFFFAOYSA-N
    • AKOS004123219
    • (4-methoxyphenyl)cyanamide
    • 13519-16-9
    • EN300-194174
    • G59607
    • [(4-methoxyphenyl)amino]carbonitrile
    • SCHEMBL976891
    • 4-methoxy-phenyl-cyanamide
    • [(4-methoxyphenyl)amino]formonitrile
    • CS-0238370
    • 4-Methoxyphenylcyanamide
    • (4-Methoxyphenyl)aminocarbonitrile
    • MDL: MFCD09035203
    • Inchi: 1S/C8H8N2O/c1-11-8-4-2-7(3-5-8)10-6-9/h2-5,10H,1H3
    • InChI Key: QQESBGXIUZCUIM-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)NC#N

Computed Properties

  • Exact Mass: 162.0794
  • Monoisotopic Mass: 148.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 45Ų

Experimental Properties

  • PSA: 36.26

(4-Methoxyphenyl)aminocarbonitrile Pricemore >>

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Additional information on (4-Methoxyphenyl)aminocarbonitrile

Recent Advances in the Study of (4-Methoxyphenyl)aminocarbonitrile (CAS: 13519-16-9): A Comprehensive Research Brief

The compound (4-Methoxyphenyl)aminocarbonitrile, identified by the CAS number 13519-16-9, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its potential applications in drug discovery and development. The presence of the methoxy and cyano functional groups in its structure makes it a versatile intermediate for synthesizing more complex bioactive molecules. Recent research has focused on its role as a precursor in the synthesis of novel therapeutic agents, particularly in the areas of oncology and neurology.

One of the most notable advancements in the study of (4-Methoxyphenyl)aminocarbonitrile is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have successfully utilized this compound to synthesize derivatives that exhibit potent inhibitory activity against specific kinase targets. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (4-Methoxyphenyl)aminocarbonitrile showed promising results in inhibiting the activity of EGFR (Epidermal Growth Factor Receptor) kinases, which are frequently overexpressed in certain types of cancer.

In addition to its potential in oncology, (4-Methoxyphenyl)aminocarbonitrile has also been investigated for its neuroprotective properties. A recent study conducted by a team of researchers at a leading pharmaceutical institute revealed that this compound could modulate the activity of neurotransmitter receptors, thereby offering potential therapeutic benefits for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The study highlighted the compound's ability to cross the blood-brain barrier, a critical factor in the development of effective neuroprotective agents.

The synthesis and characterization of (4-Methoxyphenyl)aminocarbonitrile have also seen significant improvements in recent years. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to elucidate its molecular structure and confirm its purity. Furthermore, computational modeling studies have provided insights into the compound's binding interactions with various biological targets, facilitating the design of more effective derivatives. These methodological advancements have not only enhanced our understanding of the compound's properties but also accelerated its application in drug development pipelines.

Despite the promising findings, challenges remain in the widespread adoption of (4-Methoxyphenyl)aminocarbonitrile in clinical settings. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. However, the compound's versatility and the growing body of evidence supporting its therapeutic potential make it a compelling candidate for future drug development efforts. As research continues to uncover new applications and refine existing methodologies, (4-Methoxyphenyl)aminocarbonitrile is poised to play a pivotal role in the advancement of chemical biology and pharmaceutical sciences.

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